molecular formula C5H11NO2 B1601798 Methyl 2-(methylamino)propanoate CAS No. 52060-77-2

Methyl 2-(methylamino)propanoate

Cat. No. B1601798
CAS RN: 52060-77-2
M. Wt: 117.15 g/mol
InChI Key: PQIUHUKRJAOTLS-UHFFFAOYSA-N
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Description

“Methyl 2-(methylamino)propanoate” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “Methyl 2-methyl-3-(methylamino)propanoate” and "Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(methylamino)propanoate” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 131.173 Da .

Scientific Research Applications

Bioavailability and Neurotoxicity Studies

Methyl 2-(methylamino)propanoate, also referred to as 2-amino-3-(methylamino)-propanoic acid (BMAA), has been researched in the context of neurotoxicity and bioavailability. A study conducted by Duncan et al. (1992) found that after oral dosing, 80% of administered BMAA was absorbed into systemic circulation in cynomolgous monkeys, suggesting high oral bioavailability and potential implications for neurotoxicity (Duncan et al., 1992).

Applications in Cardiovascular Disease Treatment

Research has also explored the use of compounds related to methyl 2-(methylamino)propanoate in treating cardiovascular diseases. Taddei et al. (2002) characterized racemic propanoic acid, 2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride (CHF-1035), a DA2 dopaminergic receptor/alpha2 agonist and beta blocker, using vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry (Taddei et al., 2002).

Synthesis and Pharmaceutical Applications

The synthesis and resolution of BMAA, a synonym for methyl 2-(methylamino)propanoate, have been documented in the scientific literature. Hu & Ziffer (1990) described the synthesis of this compound from α-acetamidoacrylic acid and [15N]-methylamine, which has implications for pharmaceutical applications (Hu & Ziffer, 1990).

Exploration in Herbicide Functionality

Methyl 2-(methylamino)propanoate derivatives have been studied for their herbicidal effects. Shimabukuro et al. (1978) investigated methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, finding it to function as a strong auxin antagonist, affecting root growth and development in plants like wild oat and wheat (Shimabukuro et al., 1978).

Studies on Drug Synthesis and Formulation

The compound has been used in the synthesis of various pharmaceuticals. For example, Zhong et al. (1999) described the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of RWJ-53308, a GP IIb/IIIa antagonist (Zhong et al., 1999).

Cancer Therapy Research

In the field of cancer therapy, Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate using a compound similar to methyl 2-(methylamino)propanoate, aiming to provide a controlled release formulation for effective cancer treatment (Budama-Kilinc et al., 2020).

Chemical and Physical Property Analysis

Research by Venkat et al. (2010) included the study of the physical properties like density and surface tension of aqueous solutions containing compounds related to methyl 2-(methylamino)propanoate, which is crucial for understanding its behavior in different chemical processes (Venkat et al., 2010).

Safety and Hazards

Safety data sheets suggest that contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

methyl 2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIUHUKRJAOTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551212
Record name Methyl N-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)propanoate

CAS RN

52060-77-2
Record name Methyl N-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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